
(S)-3-(3-Acetylphenyl)-4-ethyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(3-Acetylphenyl)-4-ethyloxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic compounds known for their diverse biological activities, including antibacterial and antifungal properties. This particular compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an oxazolidinone ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Acetylphenyl)-4-ethyloxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, where the phenyl ring is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Chiral Resolution: The chiral center at the oxazolidinone ring can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Intermediates: Large quantities of the starting materials and intermediates are synthesized and purified.
Catalytic Reactions: Catalysts are used to enhance the efficiency and selectivity of the reactions.
Purification and Isolation: The final product is purified using techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
(S)-3-(3-Acetylphenyl)-4-ethyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation of the acetyl group can yield carboxylic acids or ketones.
Reduction: Reduction of the acetyl group can yield alcohols.
Substitution: Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or amines.
科学的研究の応用
(S)-3-(3-Acetylphenyl)-4-ethyloxazolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of (S)-3-(3-Acetylphenyl)-4-ethyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: It may inhibit key enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
Disrupt Cellular Processes: It can interfere with cellular processes such as DNA replication and protein synthesis.
Induce Apoptosis: In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with improved pharmacokinetic properties.
Cycloserine: An antibiotic with a similar mechanism of action but different chemical structure.
Uniqueness
(S)-3-(3-Acetylphenyl)-4-ethyloxazolidin-2-one is unique due to its specific structural features, such as the acetyl group on the phenyl ring and the chiral oxazolidinone ring. These features contribute to its distinct chemical reactivity and biological activity.
特性
CAS番号 |
572923-14-9 |
|---|---|
分子式 |
C13H15NO3 |
分子量 |
233.26 g/mol |
IUPAC名 |
(4S)-3-(3-acetylphenyl)-4-ethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO3/c1-3-11-8-17-13(16)14(11)12-6-4-5-10(7-12)9(2)15/h4-7,11H,3,8H2,1-2H3/t11-/m0/s1 |
InChIキー |
OHCCHBFAKAMJAY-NSHDSACASA-N |
異性体SMILES |
CC[C@H]1COC(=O)N1C2=CC=CC(=C2)C(=O)C |
正規SMILES |
CCC1COC(=O)N1C2=CC=CC(=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


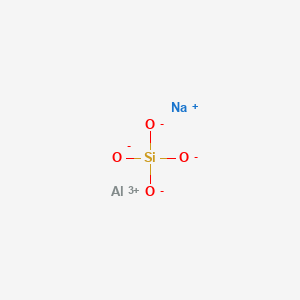
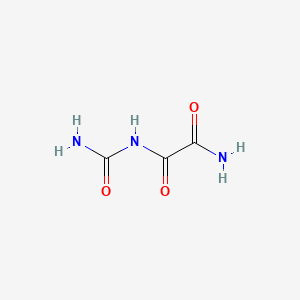


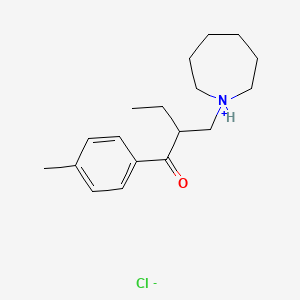
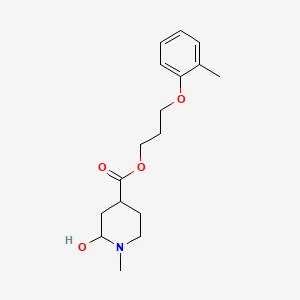
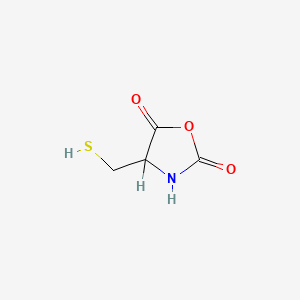
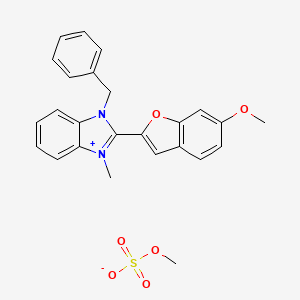

![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy-](/img/structure/B13752306.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B13752308.png)
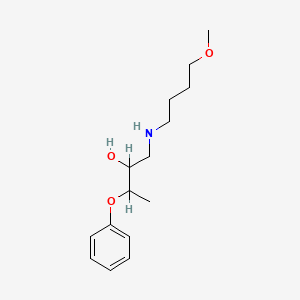
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752313.png)

